

# Using 2-((4-Bromobenzyl)oxy)ethanol as a bifunctional linker

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## Compound of Interest

Compound Name: 2-((4-Bromobenzyl)oxy)ethanol

CAS No.: 400837-92-5

Cat. No.: B3059500

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Application Note: Strategic Utilization of 2-((4-Bromobenzyl)oxy)ethanol as a Bifunctional Linker in Medicinal Chemistry

## Part 1: Executive Summary & Technical Profile<sup>[1][2]</sup>

2-((4-Bromobenzyl)oxy)ethanol (CAS: 400837-92-5) is a versatile heterobifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized materials.<sup>[1][2]</sup>

Its structural value lies in its orthogonality:

- Aryl Bromide (Ar-Br): A "hard" electrophile primed for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to attach aromatic drug cores or warheads.<sup>[1][2]</sup>
- Primary Alcohol (R-OH): A nucleophilic handle ready for activation (mesylation/tosylation), oxidation, or direct esterification to attach solubilizing chains or E3 ligase ligands.<sup>[1][2]</sup>
- Benzyl Ether Spacer: Provides a stable, semi-rigid 3-atom spacer that resists hydrolysis conditions that typically cleave esters, while remaining cleavable under specific

hydrogenolysis conditions if "release-and-cleave" architecture is required.[1][2]

## Chemical Specifications

Property	Data
IUPAC Name	2-[(4-Bromophenyl)methoxy]ethanol
CAS Number	400837-92-5
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO <sub>2</sub>
Molecular Weight	231.09 g/mol
Physical State	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.[1][2][3][4]
SMILES	<chem>OCC1ccc(Br)cc1COCCO</chem>

## Part 2: Synthesis & Preparation Protocol

Objective: Synthesize high-purity linker from commodity starting materials while minimizing symmetric byproduct formation.

The Challenge: Reacting 4-bromobenzyl bromide with ethylene glycol carries the risk of forming the symmetric bis-ether (substitution at both hydroxyls of the glycol).[1][2] The Solution: Use a large stoichiometric excess of ethylene glycol to statistically favor the mono-substituted product.[1]

### Protocol 1: Mono-Alkylation of Ethylene Glycol

Reagents:

- 4-Bromobenzyl bromide (1.0 equiv)[1][2]
- Ethylene glycol (10.0 equiv) – Excess is critical.[1][2]
- Potassium Hydroxide (KOH) (2.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1][2]

- Solvent: THF (dry) or neat Ethylene Glycol (if using KOH/heat).[1][2]

#### Step-by-Step Methodology:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethylene glycol (10 equiv) in dry THF (0.5 M concentration relative to bromide).
- Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Allow to stir for 30 minutes until H<sub>2</sub> evolution ceases. Note: If using KOH, powdered KOH can be added at room temperature.[1][2]
- Addition: Add 4-Bromobenzyl bromide (1.0 equiv) dropwise as a solution in minimal THF. The slow addition prevents localized high concentrations of the electrophile.[1][2]
- Reaction: Warm to room temperature and reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting bromide (high R<sub>f</sub>) should disappear.[1][2]
- Quench & Workup: Cool to RT. Quench carefully with saturated NH<sub>4</sub>Cl.[1] Remove THF under reduced pressure.
- Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with water (3x) to remove the excess ethylene glycol (crucial step).[1] Wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[1][2]
- Purification: Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes). The mono-ether elutes after the bis-ether byproduct.[1][2]

## Part 3: Application Workflows

### Workflow A: The "Anchor" – Functionalizing the Alcohol

Context: Attaching the linker to an aliphatic amine (e.g., a Lenalidomide derivative for PROTACs).[1][2]

The primary alcohol is a poor leaving group.[1][2] It must be activated to a Mesylate (OMs) or Tosylate (OTs) before nucleophilic displacement.[1]

#### Protocol 2: Mesylation & Displacement

- Activation: Dissolve **2-((4-Bromobenzyl)oxy)ethanol** (1 equiv) in DCM at 0°C. Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1h.
  - Checkpoint: TLC should show a new spot (Mesylate) slightly lower R<sub>f</sub> than starting alcohol.[1]
- Workup: Wash with cold 1M HCl, NaHCO<sub>3</sub>, brine. Dry and concentrate. Use immediately (Mesylates are reactive).[1][2]
- Displacement: Dissolve the crude Mesylate in acetonitrile (ACN). Add the Target Amine (1.0 equiv) and K<sub>2</sub>CO<sub>3</sub> (3.0 equiv).[1] Heat to 60°C for 12h.
  - Result: Formation of the Secondary/Tertiary Amine linked to the Aryl Bromide.[1][2]

## Workflow B: The "Payload" – Suzuki Cross-Coupling

Context: Attaching the aromatic end to a drug core.[1][2]

### Protocol 3: Suzuki-Miyaura Coupling

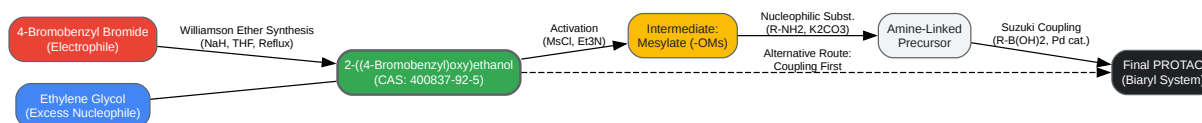
- Reagents:
  - Aryl Bromide Linker (from Workflow A or neat).[1][2]
  - Boronic Acid/Pinacol Ester Partner (1.2 equiv).[1][2]
  - Catalyst: Pd(dppf)Cl<sub>2</sub>[1][2]·DCM (5 mol%).[1]
  - Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (3.0 equiv).[1][2]
  - Solvent: Dioxane/Water (4:1).[1]
- Procedure: Degas solvents with N<sub>2</sub> for 15 mins. Combine all reagents in a sealed vial. Heat to 90°C for 4–16 hours.
- Note: The benzyl ether linkage is stable to these basic conditions. Avoid acidic workups if possible to preserve the ether, although it is relatively robust.[1][2]

## Part 4: Strategic Logic & Visualization

Why choose **2-((4-Bromobenzyl)oxy)ethanol** over a standard PEG linker?

- UV Traceability: The phenyl ring provides a UV chromophore, making the linker and subsequent intermediates easier to track by LC-MS compared to "invisible" aliphatic PEG chains.[1][2]
- Rigidity: The benzene ring introduces a rigid element, reducing the entropic penalty of binding compared to a floppy PEG chain.[1][2]
- Late-Stage Diversification: The Aryl Bromide allows this linker to be installed early on a scaffold and coupled to complex warheads at the very last step.[1][2]

### Diagram 1: Synthesis & Functionalization Logic



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Caption: Flowchart illustrating the synthesis of the linker and its divergent application pathways in PROTAC assembly.

## Part 5: References

- Synthesis of Benzyl Glycol Ethers: Teduka, T., & Togo, H. (2005).[1][2] Radical reaction of [hydroxy(tosyloxy)iodo]arenes with ethers and its application to the synthesis of glycol monoethers. Synlett, (6), 923-926.[1][2][3]
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- PROTAC Linker Design Principles: Maple, H. J., et al. (2019).[1][2] Automated chemical synthesis of PROTACs. *Bioorganic & Medicinal Chemistry Letters*, 29(16), 2131-2135.[1][2] [1][2]

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